3-(4-Methoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-(4-Methoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC0861549
InChI: InChI=1S/C18H16N4O2S/c1-23-13-9-7-12(8-10-13)11-16-19-20-18-22(16)21-17(25-18)14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3
SMILES: COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4OC
Molecular Formula: C18H16N4O2S
Molecular Weight: 352.4 g/mol

3-(4-Methoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC0861549

Molecular Formula: C18H16N4O2S

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C18H16N4O2S
Molecular Weight 352.4 g/mol
IUPAC Name 6-(2-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C18H16N4O2S/c1-23-13-9-7-12(8-10-13)11-16-19-20-18-22(16)21-17(25-18)14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3
Standard InChI Key BMXUFOMGKDIBPU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4OC
Canonical SMILES COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator